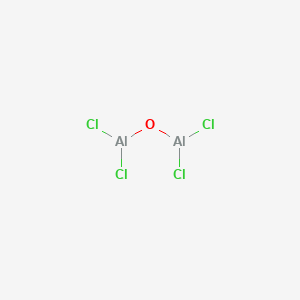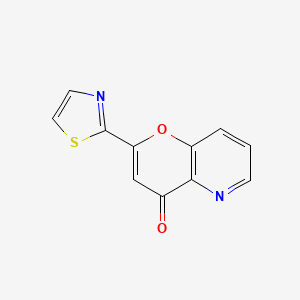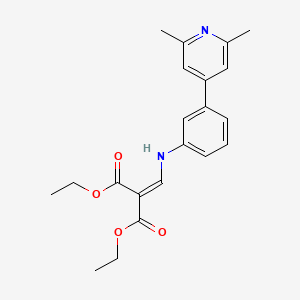
Tetrachloro-mu-oxodialuminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloro-mu-oxodialuminium is a chemical compound with the formula Al2Cl4O. It is characterized by the presence of two aluminum atoms bridged by an oxygen atom and bonded to four chlorine atoms. In its solid state, it appears as a colorless crystalline solid. This compound is primarily used as a reagent or catalyst in coordination chemistry and organic synthesis. Additionally, it serves as an electrolyte additive in lithium-ion batteries to enhance performance .
Métodos De Preparación
Tetrachloro-mu-oxodialuminium is typically synthesized through the reaction of aluminum oxide and aluminum chloride. The synthesis can be carried out using various methods, including:
Solvothermal Method: This involves dissolving the reactants in a solvent and heating the solution under pressure to facilitate the reaction.
Gas Phase Reaction: In this method, aluminum oxide and aluminum chloride are reacted in the gas phase at elevated temperatures to form this compound.
Industrial production methods often involve large-scale solvothermal processes due to their efficiency and scalability.
Análisis De Reacciones Químicas
Tetrachloro-mu-oxodialuminium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form aluminum oxide and chlorine gas.
Reduction: It can be reduced using reducing agents like hydrogen gas to form aluminum metal and hydrochloric acid.
Common reagents used in these reactions include oxygen, hydrogen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetrachloro-mu-oxodialuminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: Research has explored its potential use in biological systems, although its applications are less common compared to its use in chemistry.
Medicine: There is ongoing research into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: In the industrial sector, this compound is used as an electrolyte additive in lithium-ion batteries to improve their performance and longevity
Mecanismo De Acción
The mechanism by which tetrachloro-mu-oxodialuminium exerts its effects involves its ability to form stable complexes with various ligands. This property makes it an effective catalyst in organic synthesis, where it facilitates the formation of carbon-carbon bonds. In lithium-ion batteries, it acts as an electrolyte additive, enhancing the conductivity and stability of the electrolyte solution .
Comparación Con Compuestos Similares
Tetrachloro-mu-oxodialuminium can be compared with other similar compounds, such as:
Tetrachloroaurate (III): Used in the synthesis of gold nanoparticles and nanoclusters.
Tetrachlorophosphazenes: Used in various chemical and biological applications due to their unique structural properties
What sets this compound apart is its specific use as an electrolyte additive in lithium-ion batteries and its role as a catalyst in organic synthesis, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
51943-95-4 |
|---|---|
Fórmula molecular |
Al2Cl4O |
Peso molecular |
211.8 g/mol |
Nombre IUPAC |
dichloro(dichloroalumanyloxy)alumane |
InChI |
InChI=1S/2Al.4ClH.O/h;;4*1H;/q2*+2;;;;;/p-4 |
Clave InChI |
VZBOYENLLFRFAP-UHFFFAOYSA-J |
SMILES canónico |
O([Al](Cl)Cl)[Al](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)
